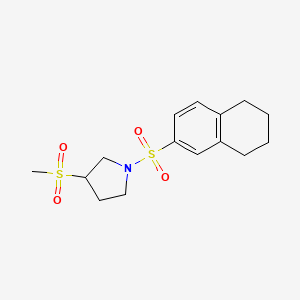

3-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is an enzyme that plays a crucial role in the development and functioning of B-cells, which are a type of white blood cells that produce antibodies. Inhibition of BTK has shown promising results in the treatment of several diseases, including cancer and autoimmune disorders.

Wissenschaftliche Forschungsanwendungen

Synthesis and Anti-Estrogenic Activity

The compound 3-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine, through a complex synthesis process, has shown potent anti-estrogenic activity in both rats and mice when administered orally or subcutaneously. Its high binding affinity to estrogen receptors in rat uterine cytosol surpasses that of estradiol, indicating a significant potential in medical research and therapeutic applications (C. D. Jones et al., 1979).

Fluorescent Nanoscale Salts/Metal–Organic Frameworks for Live-Cell Imaging

Research has extended into the development of fluorescent nanoscale salts and metal-organic frameworks (MOFs) involving the reaction between disulfonic acids, such as 1,5-naphthalenedisulfonic acid (NDS), and various pyridine analogs. These complexes, formed through the diffusion method, demonstrate potential for live-cell imaging due to their unique supramolecular architecture and ability to form hydrogen bond interactions. The involvement of sulfonates in coordination with metal centers highlights the compound's versatility in creating complex structures for biological applications (U. Singh et al., 2018).

Sulfonated Tetrahydropyridine Derivatives Synthesis

A radical reaction utilizing 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions has been developed to access sulfonated tetrahydropyridine derivatives. This process efficiently yields moderate to good yields of sulfonated tetrahydropyridine derivatives without the need for catalysts or additives, highlighting a novel approach in the synthesis of sulfonated derivatives for potential applications in chemical research and pharmaceutical development (Yuanyuan An & Jie Wu, 2017).

Electrolyte Characterization for Li Metal Cells

The use of tetra(ethylene glycol)dimethyl ether (TEGDME) as a polymer solvent in mixed electrolytes, including N-methyl-n-butyl pyrrolidinium bis(trifluoromethanesulfonyl)imide (PYR 14 TFSI), LiTFSI, and TEGDME, has been characterized for its physical and electrochemical properties. The ternary mixture exhibits enhanced ionic conductivity, especially at lower temperatures, and shows excellent compatibility with Li metal electrodes. This research contributes to the advancement of electrolyte solutions for Li/S cells, offering insights into the development of high-performance energy storage systems (Joon-Ho Shin & E. Cairns, 2008).

Eigenschaften

IUPAC Name |

3-methylsulfonyl-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S2/c1-21(17,18)15-8-9-16(11-15)22(19,20)14-7-6-12-4-2-3-5-13(12)10-14/h6-7,10,15H,2-5,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPVCVZRHQOWLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC3=C(CCCC3)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(2-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2596923.png)

![Ethyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetate](/img/structure/B2596928.png)

![2-((2-chlorobenzyl)thio)-9-(3-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2596929.png)

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2596939.png)

![1-[(4-Fluorophenyl)methyl]-3-(2,2,2-trifluoroethyl)urea](/img/structure/B2596941.png)

![(1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2596943.png)

![N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2596945.png)